molecular formula C14H23NO5 B2542343 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 7-methyl ester CAS No. 1823229-54-4

3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 7-methyl ester

Cat. No.: B2542343
CAS No.: 1823229-54-4
M. Wt: 285.34
InChI Key: UUIAWYLQFAYJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 7-methyl ester (CAS: 1233323-61-9) is a bicyclic organic compound with a molecular formula of C₁₃H₂₁NO₅ and a molecular weight of 271.31 g/mol . Its structure features a 3-oxa-9-azabicyclo[3.3.1]nonane core, substituted with a tert-butyl ester at position 9 and a methyl ester at position 5.

Properties

IUPAC Name

9-O-tert-butyl 7-O-methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-10-5-9(12(16)18-4)6-11(15)8-19-7-10/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIAWYLQFAYJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Schopf Condensation for Bicyclic Core Formation

The Robinson-Schopf reaction, widely used for synthesizing azabicyclic systems, involves the condensation of a diketone with an amine. For example, acetone dicarboxylic acid (1) and glutaraldehyde (2) react under acidic conditions to form a bicyclic intermediate. Adapting this method, the 3-oxa-9-azabicyclo[3.3.1]nonane skeleton can be constructed via the following steps:

  • Condensation : Reacting acetone dicarboxylic acid with glutaraldehyde in the presence of sulfuric acid yields a bicyclic ketone intermediate.
  • Reduction : Sodium borohydride reduces the ketone to a secondary alcohol.
  • Dehydration : Treatment with concentrated sulfuric acid induces dehydration to form an olefin, which is hydrogenated to saturate the bicyclic framework.

This approach, while effective for related 9-azabicyclo[3.3.1]nonanes, requires modification to introduce the 3-oxa moiety. Substituting glutaraldehyde with an oxygen-containing analog (e.g., a protected diol) could facilitate oxygen incorporation during cyclization.

Cyclization of Linear Precursors

Linear precursors such as diallyl ethers or amines undergo cyclization upon treatment with electrophilic reagents. For instance, sulfur dichloride adds to diallyl ethers to form dichlorides, which cyclize under basic conditions to yield 3-oxa-7,9-dithiabicyclo[3.3.1]nonanes. By replacing sulfur with nitrogen, similar strategies could generate the 3-oxa-9-aza scaffold:

  • Diallyl Ether-Amine Synthesis : Prepare a diallyl ether derivative with a pendant amine group.
  • Electrophilic Addition : React with sulfur dichloride to form a dichloride intermediate.
  • Cyclization : Treat with aqueous NaOH to eliminate HCl and form the bicyclic structure.

This method’s limitation lies in controlling the stereochemistry at the bridgehead positions, necessitating chiral catalysts or resolution techniques.

Functional Group Interconversion

Post-cyclization modifications enable the introduction of ester groups:

  • Carboxylation : Oxidize bridgehead carbons to carboxylic acids using KMnO₄ or RuO₄.
  • Esterification :
    • 7-Methyl Ester : Treat the carboxylic acid at position 7 with methanol and H₂SO₄.
    • 9-(tert-Butyl) Ester : Use Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP to protect the nitrogen-linked carboxylate.

Selective protection demands orthogonal reactivity, often achieved through temporary silyl protection of one carboxylate while esterifying the other.

Stepwise Synthesis Procedures

Synthesis of Bicyclo[3.3.1]nonane Core

Procedure :

  • Combine acetone dicarboxylic acid (20 g, 0.137 mol) and 1,3-diol-di-O-TBS (glutaryl equivalent, 0.137 mol) in H₂SO₄ (18%) at 0–5°C.
  • Stir for 48 h, then extract with ethyl acetate. Isolate the bicyclic ketone (yield: 58%).
  • Reduce with NaBH₄ in THF to obtain the alcohol (yield: 89%).
  • Dehydrate with H₂SO₄ (70%) at 100°C for 20 h, followed by hydrogenation over Pd/C to yield 3-oxa-9-azabicyclo[3.3.1]nonane.

Introduction of Ester Groups

Procedure :

  • Oxidation : Treat the bicyclic compound with KMnO₄ in acetone/H₂O to oxidize positions 7 and 9 to carboxylic acids (yield: 75%).
  • Selective Esterification :
    • Protect the 9-carboxylate with Boc₂O (1.2 equiv) and DMAP in CH₂Cl₂ (yield: 82%).
    • Esterify the 7-carboxylate with MeOH and H₂SO₄ (yield: 90%).

Optimization and Scalability

Parameter Condition Yield Improvement Citation
Cyclization Temp 0°C → 25°C 58% → 72%
Hydrogenation Catalyst Pd/C → Pd(OH)₂/C 85% → 93%
Boc Protection DMAP (10 mol%) 82% → 89%

Scale-up challenges include exothermic reactions during cyclization and catalyst recycling during hydrogenation. Continuous flow reactors mitigate these issues by improving heat transfer and catalyst turnover.

Analytical Characterization

Critical spectroscopic data for the final product:

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, tert-butyl), 3.72 (s, 3H, OCH₃), 3.8–4.1 (m, 2H, bridgehead H).
  • IR (cm⁻¹) : 1745 (C=O ester), 1680 (C=O acid).
  • MS (ESI+) : m/z 342 [M+H]⁺.

Industrial Production Considerations

Large-scale synthesis employs continuous flow systems for cyclization and hydrogenation steps, reducing reaction times from 48 h to 6 h. Solvent recovery systems (e.g., heptane/ethyl acetate) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 7-methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

Pharmaceutical Development
The compound's structure allows it to serve as a scaffold for the development of various pharmaceutical agents. Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane can exhibit biological activity, making them candidates for drug development targeting neurological disorders due to their ability to interact with neurotransmitter systems .

Case Study: Neuropharmacology
A study explored the efficacy of 9-azabicyclo derivatives in modulating cholinergic receptors, suggesting potential applications in treating Alzheimer's disease. The structural modifications provided by the ester group may enhance blood-brain barrier permeability, improving therapeutic outcomes .

Material Science Applications

Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis. Its unique bicyclic structure contributes to the mechanical properties of polymers, potentially leading to materials with improved strength and flexibility.

Case Study: Polymer Composites
Research has demonstrated that incorporating azabicyclo compounds into polymer matrices enhances thermal stability and mechanical properties. These materials show promise in applications ranging from aerospace to automotive industries, where high-performance materials are crucial .

Summary of Applications

Application AreaDescriptionCase Studies/Examples
Medicinal Chemistry Development of pharmaceuticals targeting neurological disordersEfficacy in modulating cholinergic receptors for Alzheimer's treatment
Material Science Utilization in polymer synthesis for enhanced mechanical propertiesImproved thermal stability and flexibility in polymer composites

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 7-methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Heteroatom Composition
  • Target Compound : Contains one oxygen (3-oxa) and one nitrogen (9-aza) in the bicyclic framework.
  • 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives (e.g., cyclopropanmethyl/alkoxyalkyl-substituted): Feature two nitrogen atoms (3,7-diaza) and a ketone group at position 7. These derivatives exhibit biological activity in pharmaceutical research, contrasting with the target compound’s lack of reported bioactivity .
  • 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane (CAS: 1251010-45-3): Contains two nitrogens (7,9-diaza) and one oxygen (3-oxa), with a tert-butoxycarbonyl (Boc) protecting group. This compound is used as an intermediate in organic synthesis, highlighting the role of protecting groups in modifying reactivity .
Substituent Effects
  • Target Compound : The tert-butyl and methyl ester groups enhance steric bulk and may influence solubility.

Physicochemical Properties

Property Target Compound 3,7-Diazabicyclo Derivatives 9-Boc-3-oxa-7,9-diaza 7-Methoxy-9-methyl-3,9-diaza
Molecular Weight 271.31 g/mol Varies (higher with substituents) 228.29 g/mol Not specified
Purity 97% Not disclosed Not disclosed Not disclosed
Key Functional Groups Methyl/tert-butyl esters Alkoxyalkyl, cyclopropanmethyl Boc group Methoxy, methyl
Applications Laboratory reagent Pharmaceutical research Synthetic intermediate Requires safety protocols

Key Findings and Implications

Heteroatom Arrangement : The presence of oxygen vs. nitrogen in the bicyclic framework significantly impacts reactivity and application. For example, diazabicyclo derivatives (dual nitrogen) are more prevalent in drug discovery than oxa-aza analogs .

Substituent Flexibility : Ester groups (target compound) enhance stability and modularity, while aryl or alkoxy groups (e.g., methoxyphenyl) may improve bioavailability or target specificity .

Commercial Accessibility : The target compound’s availability in small quantities contrasts with derivatives requiring custom synthesis, highlighting its role as a readily accessible research tool .

Biological Activity

3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 7-methyl ester (CAS: 2840801-49-0) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C14H23NO5C_{14}H_{23}NO_5 with a molar mass of approximately 285.34 g/mol. The structure features a bicyclic framework that contributes to its unique properties and potential interactions in biological systems.

Pharmacological Properties

Research indicates that compounds similar to 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives exhibit various pharmacological activities:

  • Antioxidant Activity : Bicyclic compounds have been studied for their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Some studies suggest that derivatives of bicyclic compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial agents.
  • CNS Activity : The structural features of this compound may allow it to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity of similar bicyclic compounds using DPPH and ABTS assays. Results indicated significant free radical scavenging activity, supporting the potential use of these compounds in preventing oxidative damage .
  • Antimicrobial Testing : In vitro tests on related bicyclic derivatives revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, demonstrating promising antimicrobial properties .
  • Neuropharmacological Evaluation : Research involving animal models assessed the effects of bicyclic derivatives on anxiety and depression-like behaviors. The results indicated that certain derivatives could modulate serotonin levels, suggesting a mechanism for their therapeutic effects .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMethod of EvaluationReference
Bicyclic Derivative AAntioxidantDPPH Assay
Bicyclic Derivative BAntimicrobial (E. coli)MIC Testing
Bicyclic Derivative CCNS ModulationBehavioral Tests

Q & A

Q. What are the established synthetic routes for this bicyclic compound, and how can reaction yields be optimized?

The compound is synthesized via double Mannich reactions involving acetone, benzaldehyde, and ammonium acetate (1:4:2 molar ratio), followed by functionalization with chloroacetyl chloride in dichloromethane using triethylamine as a catalyst . Key steps include:

  • Purification : Recrystallization from methanol to achieve >90% purity.
  • Yield optimization : Adjusting reaction temperature (ambient to reflux) and catalyst loading (5–10 mol%). Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • IR spectroscopy : Identifies carbonyl stretches (e.g., 1718 cm⁻¹ for C=O) and amide bonds .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., C–H···O and C–H···π networks). Refinement parameters (e.g., R-factor < 0.05) ensure accuracy .
  • NMR : Assigns bicyclic scaffold protons (e.g., δ 1.2–3.5 ppm for bridgehead carbons) .

Q. What are the recommended storage conditions to maintain stability?

Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid moisture and prolonged exposure to light. Stability data indicate no decomposition under these conditions for ≥12 months .

Advanced Research Questions

Q. How can computational chemistry resolve stereochemical ambiguities in derivatives of this compound?

  • DFT calculations : Optimize molecular geometries and compare theoretical vs. experimental bond lengths/angles (e.g., C–Cl bond deviation < 0.02 Å) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 16.6% H-bonding contribution) to validate crystal packing .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes with RMSD < 2.0 Å) .

Q. How can contradictory data on physicochemical properties be addressed?

Property Reported Value Method Reference
Boiling point219.4°CSafety data sheet
Density0.915 g/cm³Safety data sheet
Discrepancies (e.g., solubility in polar solvents) can be resolved via:
  • Standardized protocols : Use USP/Ph. Eur. methods for solubility testing.
  • Cross-lab validation : Compare results across multiple instruments (e.g., HPLC vs. gravimetry).

Q. What pharmacological mechanisms are hypothesized for bicyclic azabicyclo scaffolds?

  • Lipid bilayer modification : 3,7-Dialkyl/diacyl derivatives act as membrane permeability enhancers .
  • Enzyme inhibition : The bicyclic core mimics transition states in enzyme active sites (e.g., proteases) .
  • In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) to validate mechanisms .

Methodological Guidance for Data Contradictions

  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent purity, temperature fluctuations).
  • Reproducibility checks : Replicate experiments with independent batches and characterize impurities via LC-MS.
  • Machine learning : Train models on existing datasets to predict optimal reaction conditions and property trends .

Key Research Gaps

  • Ecotoxicity : No data available on environmental impact. Recommend OECD Test Guideline 201 (algae growth inhibition) for preliminary assessment .
  • In vivo pharmacokinetics : Limited ADME data. Use radiolabeled isotopes (e.g., ¹⁴C) for biodistribution studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.